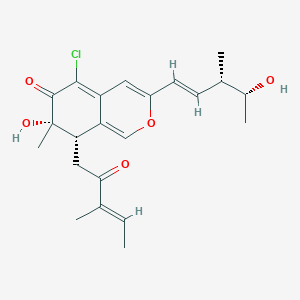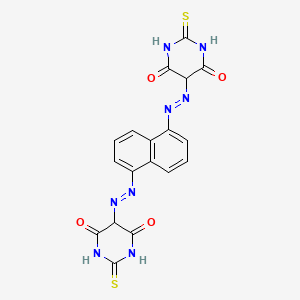![molecular formula C24H17FN4O3S B12415435 1-(4-cyanophenyl)-N-(3-fluorophenyl)-3-[4-(methylsulfonyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B12415435.png)
1-(4-cyanophenyl)-N-(3-fluorophenyl)-3-[4-(methylsulfonyl)phenyl]-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CM121 is a reversible inhibitor of aldehyde dehydrogenase 1A2 (ALDH1A2), which acts specifically on the active site of the enzyme. It exhibits an IC50 of 0.54 μM and a Kd of 1.1 μM . The compound exerts its inhibitory effect through multiple hydrophobic interactions .
Méthodes De Préparation
The synthesis of CM121 involves several steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic routes and reaction conditions are proprietary and often involve complex organic synthesis techniques . Industrial production methods for CM121 are not widely disclosed, but they typically involve large-scale organic synthesis processes that ensure high purity and yield .
Analyse Des Réactions Chimiques
CM121 undergoes various chemical reactions, including:
Oxidation and Reduction: CM121 can participate in redox reactions, although specific details are not widely documented.
Substitution Reactions: The compound can undergo substitution reactions, particularly involving its functional groups.
Common Reagents and Conditions: Typical reagents used in reactions involving CM121 include organic solvents, catalysts, and specific reactants tailored to the desired transformation.
Major Products: The major products formed from reactions involving CM121 depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
CM121 has a wide range of scientific research applications, including:
Mécanisme D'action
CM121 exerts its effects by binding to the active site of ALDH1A2, forming multiple hydrophobic interactions with the enzyme . This binding inhibits the enzyme’s activity, preventing the conversion of aldehydes to their corresponding acids . The molecular targets and pathways involved include the main-chain amides of Cys320 and Thr321, and the side-chains of Thr321 and Asn187 . CM121 also establishes π-π stacking with the side chains of PHE188 and PHE314 through its methylsulfonyl benzene and benzylonitrile rings .
Comparaison Avec Des Composés Similaires
CM121 is unique in its specific inhibition of ALDH1A2 through reversible binding and multiple hydrophobic interactions . Similar compounds include other ALDH1A2 inhibitors, such as:
WIN18,446: An irreversible inhibitor that covalently reacts with the catalytic residue Cys320.
Disulfiram: Another ALDH inhibitor, though it targets a broader range of aldehyde dehydrogenases.
CM121 stands out due to its reversible inhibition and specific targeting of ALDH1A2, making it a valuable tool in scientific research .
Propriétés
Formule moléculaire |
C24H17FN4O3S |
|---|---|
Poids moléculaire |
460.5 g/mol |
Nom IUPAC |
1-(4-cyanophenyl)-N-(3-fluorophenyl)-3-(4-methylsulfonylphenyl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C24H17FN4O3S/c1-33(31,32)21-11-7-17(8-12-21)23-22(24(30)27-19-4-2-3-18(25)13-19)15-29(28-23)20-9-5-16(14-26)6-10-20/h2-13,15H,1H3,(H,27,30) |
Clé InChI |
ZUWUBCCXJATTTE-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=CC=C(C=C1)C2=NN(C=C2C(=O)NC3=CC(=CC=C3)F)C4=CC=C(C=C4)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


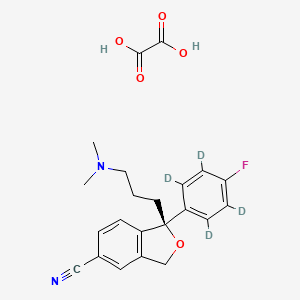
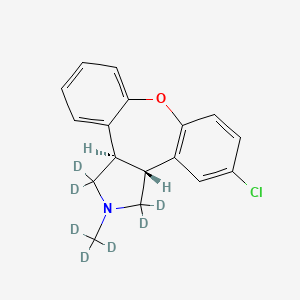

![4-[[(1R)-3-(4-Morpholinyl)-3-oxo-1-[(phenylthio)methyl]propyl]amino]-3-trifluoromethylsulfonyl-benzenesulfonamide-d8](/img/structure/B12415380.png)
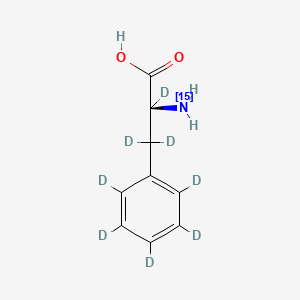
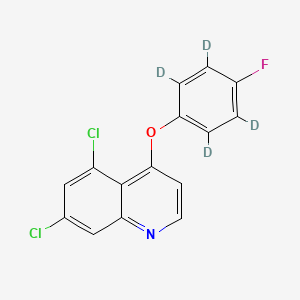



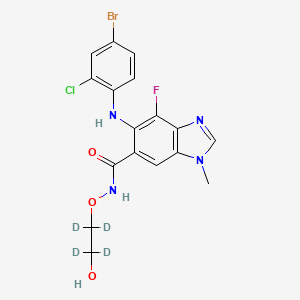
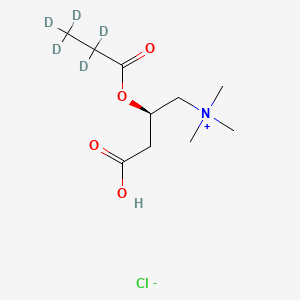
![N-(2-((2,5-Dimethoxyphenyl)amino)-4'-methyl-[4,5'-bithiazol]-2'-yl)propionamide](/img/structure/B12415436.png)
